molecular formula C19H31Br B13382878 Z-1-Bromononadeca-4,7,10,13-tetraene

Z-1-Bromononadeca-4,7,10,13-tetraene

Cat. No.: B13382878
M. Wt: 339.4 g/mol
InChI Key: CKJOMAVHOLGUBD-DOFZRALJSA-N
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Description

Z-1-Bromononadeca-4,7,10,13-tetraene: is a synthetic organic compound with the molecular formula C19H31Br and a molecular weight of 339.35 g/mol . It is primarily used as a synthetic precursor to arachidonic acid . This compound is characterized by its four conjugated double bonds and a bromine atom attached to the terminal carbon of the nonadeca chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-1-Bromononadeca-4,7,10,13-tetraene typically involves the bromination of nonadeca-4,7,10,13-tetraene. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon. Common reagents used in this process include N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Z-1-Bromononadeca-4,7,10,13-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of nonadeca-4,7,10,13-tetraen-1-ol, nonadeca-4,7,10,13-tetraen-1-amine, or nonadeca-4,7,10,13-tetraen-1-thiol.

    Oxidation: Formation of nonadeca-4,7,10,13-tetraen-1,2-diol or nonadeca-4,7,10,13-tetraen-1,2-epoxide.

    Reduction: Formation of nonadecane.

Comparison with Similar Compounds

    1-Bromohexadecane: Similar in structure but lacks the conjugated double bonds.

    1-Bromooctadecane: Similar in structure but has a longer carbon chain and lacks the conjugated double bonds.

    Z-1-Bromohexadeca-4,7,10,13-tetraene: Similar in structure but has a shorter carbon chain.

Uniqueness: Z-1-Bromononadeca-4,7,10,13-tetraene is unique due to its specific arrangement of conjugated double bonds and the presence of a bromine atom at the terminal carbon. This unique structure makes it a valuable precursor for the synthesis of arachidonic acid and its derivatives, which are important in various biological and industrial applications .

Properties

Molecular Formula

C19H31Br

Molecular Weight

339.4 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z)-1-bromononadeca-4,7,10,13-tetraene

InChI

InChI=1S/C19H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3/b7-6-,10-9-,13-12-,16-15-

InChI Key

CKJOMAVHOLGUBD-DOFZRALJSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCBr

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCBr

Origin of Product

United States

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